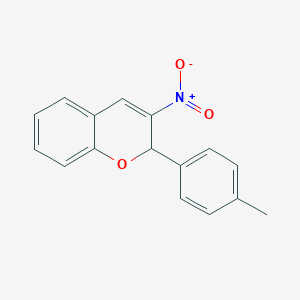

2-(4-methylphenyl)-3-nitro-2H-chromene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-3-nitro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-11-6-8-12(9-7-11)16-14(17(18)19)10-13-4-2-3-5-15(13)20-16/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKYMPPBOCVXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369721 | |

| Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86628-44-6 | |

| Record name | 2-(4-methylphenyl)-3-nitro-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methylphenyl 3 Nitro 2h Chromene and Analogues

Established Strategies for 3-Nitro-2H-Chromene Core Synthesis

The construction of the 3-nitro-2H-chromene scaffold is a well-explored area in organic synthesis due to the biological relevance of this class of compounds. nih.gov Key strategies have been established that provide reliable access to this heterocyclic system.

One-Pot Oxa-Michael-Henry Dehydration Reaction

A highly effective and frequently employed method for the synthesis of 3-nitro-2H-chromenes is the one-pot cascade reaction involving an oxa-Michael addition, an intramolecular Henry reaction, and subsequent dehydration. nih.govorganic-chemistry.org This reaction typically brings together a salicylaldehyde (B1680747) derivative and a β-nitrostyrene derivative. The specific synthesis of 2-(4-methylphenyl)-3-nitro-2H-chromene would thus involve the reaction of salicylaldehyde with 1-(4-methylphenyl)-2-nitroethene.

The process is initiated by the conjugate addition of the phenolic hydroxyl group to the electron-deficient alkene of the nitrostyrene (B7858105) (oxa-Michael addition). This is followed by an intramolecular cyclization where the carbanion generated from the nitro group attacks the aldehyde carbonyl (Henry reaction). The final step is the elimination of a water molecule to form the stable 2H-chromene ring.

Various catalysts have been shown to promote this transformation effectively. For instance, new 2-glyco-3-nitro-2H-chromenes have been synthesized through one-pot oxa-Michael-Henry-dehydration reactions between carbohydrate-derived nitroalkenes and various salicylaldehydes, using DBU as a catalyst with a minimal amount of solvent. nih.gov In a green chemistry approach, potassium carbonate has been used as a catalyst under solvent-free ball milling conditions, offering high yields and short reaction times. organic-chemistry.org The reactivity in these reactions can be influenced by the electronic nature of the substituents on the nitroalkene, with electron-deficient derivatives showing higher reactivity. organic-chemistry.org

| Reactants (General) | Catalyst/Conditions | Product | Ref. |

| Salicylaldehyde derivatives, β-nitrostyrenes | Potassium Carbonate, Ball-milling (solvent-free) | 3-Nitro-2H-chromenes | organic-chemistry.org |

| Salicylaldehydes, Carbohydrate-derived nitroalkenes | DBU, Minimal solvent | 2-Glyco-3-nitro-2H-chromenes | nih.gov |

| Salicylaldehyde, β-nitrostyrene | Pyrrolidine (B122466), Benzoic acid (co-catalyst), EtOH | 2-Phenyl-3-nitro-2H-chromene | umich.edu |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) provide a powerful and efficient pathway to complex molecules like 2H-chromenes by combining three or more starting materials in a single operation. scispace.com For the synthesis of the chromene skeleton, a three-component reaction of an aldehyde, malononitrile (B47326), and a phenol (B47542) derivative (like resorcinol) is a common strategy to produce 2-amino-4H-chromenes. jmchemsci.com

While not directly yielding a 3-nitro substituent, these MCRs are fundamental in building the chromene core. A plausible MCR route to a precursor for this compound could involve salicylaldehyde, 4-methylbenzaldehyde (B123495), and nitromethane (B149229). The sequence would likely proceed through a Knoevenagel condensation between 4-methylbenzaldehyde and nitromethane to form the β-nitrostyrene in situ, which then undergoes the oxa-Michael-Henry cascade with salicylaldehyde. This approach highlights the flexibility of MCRs in generating structural diversity. scispace.com Mechanochemical one-pot three-component reactions have also been developed, for instance, to produce triazolochromenes from salicylaldehydes, nitroalkenes, and organic azides. beilstein-journals.org

Transition Metal-Catalyzed and Organocatalytic Syntheses

Modern synthetic chemistry has introduced sophisticated catalytic systems to achieve high efficiency and selectivity in the synthesis of 3-nitro-2H-chromenes.

Organocatalysis, using small chiral organic molecules, has emerged as a key tool for asymmetric synthesis. researchgate.netorganic-chemistry.org L-proline and its derivatives have been successfully used as aminocatalysts in the asymmetric tandem oxa-Michael-Henry reaction between salicylaldehydes and conjugated nitroalkenes. organic-chemistry.org These catalysts operate by forming a nucleophilic enamine or an electrophilic iminium ion intermediate with the substrates. This activation facilitates the reaction cascade while the chiral environment of the catalyst directs the stereochemical outcome, leading to the formation of 3-nitro-2H-chromenes with excellent enantioselectivity. researchgate.netorganic-chemistry.org L-proline has also been demonstrated as an efficient and reusable catalyst for the one-pot synthesis of other chromene derivatives, such as 2-amino-4H-chromenes, in environmentally benign solvents like water. jmchemsci.comepa.gov

| Catalyst | Reaction Type | Substrates | Product | Ref. |

| L-Proline derived aminocatalyst | Asymmetric tandem oxa-Michael-Henry | Salicylaldehyde, Conjugated nitroalkene | 2-Alkyl/aryl-3-nitro-2H-chromenes | organic-chemistry.org |

| L-Proline | Three-component reaction | Aldehyde, Malononitrile, Resorcinol | 2-Amino-chromenes | jmchemsci.com |

Methyltrifluoromethanesulfonate (MeOTf) has been explored as a catalyst for the direct nucleophilic substitution of alcohols, presenting an alternative pathway for constructing C-O bonds under mild, metal-free conditions. nih.govacs.orgnih.gov This methodology has been applied to the one-pot synthesis of 4H-chromene derivatives through a tandem benzylation–cyclization–dehydration of 2-hydroxybenzyl alcohols with 1,3-dicarbonyl compounds. nih.govacs.orgnih.govacs.org The proposed mechanism involves the in situ generation of triflic acid (TfOH), which catalyzes the nucleophilic substitution. nih.govacs.org While this specific protocol leads to the 4H-chromene isomer, not the 2H-chromene, it demonstrates the utility of MeOTf in activating substrates for chromene ring formation. nih.govacs.org

Transition metal-catalyzed C-H activation is a powerful strategy for the efficient construction of heterocyclic systems. nih.govorganic-chemistry.org Rhodium(III) catalysts have been effectively used in the annulation of various substrates to form complex ring systems. nih.govrsc.org For instance, a solvent-controlled, rhodium(III)-catalyzed C-H activation/[3+3] annulation of N-phenoxyacetamides with methyleneoxetanones has been developed for the synthesis of 2H-chromene-3-carboxylic acids. organic-chemistry.org Although a direct Rh(III)-catalyzed synthesis of this compound is not prominently documented, the power of this methodology in forming the chromene ring from readily available starting materials is evident. organic-chemistry.orgorganic-chemistry.org This approach offers a modern, step-economical alternative to classical condensation reactions for accessing the core structure.

Catalyst-Free Methods for 2H-Chromene Formation

The formation of the 2H-chromene scaffold, particularly 3-nitro-2H-chromenes, is most commonly achieved through catalyzed reactions. The standard synthesis involves the condensation of salicylaldehydes and β-nitrostyrenes, a transformation typically facilitated by a base or an organocatalyst to promote the sequential oxa-Michael and Henry reactions. msu.edu However, the exploration of catalyst-free conditions is an ongoing area of interest.

While truly uncatalyzed reactions for this specific class are not extensively documented, related chromene syntheses can proceed without a dedicated catalyst. For instance, the reaction between salicylaldehyde and malononitrile to produce 2-imino-2H-chromene derivatives can occur under catalyst-free conditions. mdpi.com It is often observed that elevated temperatures can promote cyclization reactions that might otherwise require a catalyst. In the synthesis of 2H-chromenes from aryl propargyl ethers, thermal conditions (such as boiling in N,N-diethylaniline) have been shown to effect the transformation, albeit sometimes with different selectivity compared to catalyzed routes. msu.edu For the synthesis of 3-nitro-2H-chromenes, some protocols that are nominally "catalyst-free" may rely on the inherent basicity of the solvent or other reagents present in the reaction mixture. One report describes a three-component reaction to form a chromeno[3,4-c]pyrrolidine from a pre-existing 3-nitro-2H-chromene that proceeds without a catalyst. mdpi.comnih.gov This highlights that while the initial formation of the nitrochromene itself is typically catalyzed, the core heterocyclic system is amenable to transformations under simpler, non-catalytic conditions.

Stereoselective Synthesis of this compound and Its Chiral Analogues

The presence of a stereocenter at the C2 position of the chromene ring has driven the development of stereoselective synthetic methods to access enantiomerically enriched 2-aryl-3-nitro-2H-chromenes. rsc.org These chiral chromenes are valuable building blocks for bioactive molecules. mdpi.com

The primary strategy for the enantioselective synthesis of 2-aryl-3-nitro-2H-chromenes is the use of chiral organocatalysts in the tandem oxa-Michael–Henry reaction between salicylaldehydes and nitroolefins. mdpi.com Bifunctional thiourea (B124793) catalysts have been successfully employed, leveraging hydrogen-bonding interactions to control the stereochemical outcome. mdpi.com These catalysts synergistically activate both reactants, leading to high enantioselectivities. mdpi.com

Another widely explored class of organocatalysts includes proline and its derivatives. mdpi.comorganic-chemistry.org An L-proline derived aminocatalyst has been shown to provide 2-aryl-3-nitro-2H-chromenes in excellent enantioselectivity in short reaction times. organic-chemistry.org L-pipecolinic acid has also been utilized for this transformation. mdpi.com

Kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes represents an alternative approach. mdpi.com This method allows for the separation of enantiomers from a racemic mixture, providing access to both the chiral 3-nitro-2H-chromene and the corresponding chiral chromane (B1220400) derivative in a single asymmetric transformation. rsc.org This has been achieved using N-heterocyclic carbene (NHC) catalysis via an azolium homoenolate pathway rsc.org and with Takemoto's organocatalyst. mdpi.com

Table 1: Organocatalytic Enantioselective Synthesis of 3-Nitro-2H-Chromenes

| Catalyst Type | Specific Catalyst Example | Reactants | Key Feature | Ref |

| Bifunctional Thiourea | Thiourea 5a | Salicyl N-tosylimine + Nitroolefins | Synergistic activation via hydrogen bonding | mdpi.com |

| Proline Derivative | L-prolinamide | Salicylaldehyde + β-nitrostyrenes | Reaction proceeds efficiently in aqueous media | scispace.com |

| Proline Derivative | L-proline derived aminocatalyst | Salicylaldehyde + Nitroalkene | Achieves excellent enantioselectivity | organic-chemistry.org |

| N-Heterocyclic Carbene | - | Racemic 2-aryl-3-nitro-2H-chromenes | Catalytic kinetic resolution approach | rsc.org |

Diastereoselective control is crucial when the reaction of a 3-nitro-2H-chromene creates a new stereocenter, leading to the formation of substituted chromane derivatives. The inherent structure of 3-nitro-2H-chromenes, featuring a conjugated electrophilic alkene, makes them excellent Michael acceptors for various nucleophiles. researchgate.net

The reaction of 3-nitro-2H-chromenes with 1-morpholinocyclopentene has been shown to be highly diastereoselective. researchgate.net By controlling the reaction conditions, it is possible to selectively obtain the kinetically favored cis-trans product. rsc.org Similarly, the conjugate addition of aldehydes and ketones to 3-nitro-2H-chromenes can proceed with excellent diastereoselectivity, typically yielding trans-3-nitro-4-substituted chromanes. researchgate.net

Cycloaddition reactions also offer a powerful tool for diastereoselective synthesis. The 1,3-dipolar cycloaddition of azomethine ylides to the double bond of 3-nitro-2H-chromenes can proceed stereoselectively. researchgate.net For example, the reaction with an unstabilized azomethine ylide derived from sarcosine (B1681465) and paraformaldehyde yields chromeno[3,4-c]pyrrolidines with a trans configuration of the substituents as the major products. researchgate.net The stereochemical outcome of these reactions can often be controlled by varying the reaction temperature and solvent. mdpi.comnih.gov

Table 2: Examples of Diastereoselective Reactions

| Reaction Type | Reactants | Product | Diastereoselectivity | Ref |

| Conjugate Addition | 3-nitro-2H-chromenes + 1-morpholinocyclopentene | 2,3,4-trisubstituted chromanes | Kinetically favored cis-trans product | researchgate.netrsc.org |

| 1,3-Dipolar Cycloaddition | 3-nitro-2H-chromenes + Azomethine Ylide | Chromeno[3,4-c]pyrrolidines | Major products with trans configuration | researchgate.net |

| Michael/Henry Tandem | 3-nitro-2H-chromenes + Mercaptoacetaldehyde | Tetrahydro-4H-thieno[3,2-c]chromen-3-ols | cis configuration of substituents | |

| Double Michael Addition | 3-nitro-2H-chromenes + Acyclic Enones | Tetrahydro-6H-benzo[c]chromenes | Excellent (up to >25:1 dr) |

Green Chemistry Principles in the Synthesis of 3-Nitro-2H-Chromenes

Efforts to develop more environmentally benign synthetic methods have been applied to the production of 3-nitro-2H-chromenes. These approaches aim to reduce waste, minimize solvent use, and lower energy consumption.

One notable green methodology is the use of solvent-free ball milling. A cascade oxa-Michael-Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes has been successfully carried out using potassium carbonate as a catalyst under solvent-free ball milling conditions, affording good yields in short reaction times. organic-chemistry.org

Microwave-assisted synthesis represents another green approach. The reaction of substituted salicylaldehydes with 2-nitroethanol (B1329411) has been achieved under solvent-less phase-transfer catalytic (PTC) conditions using tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate, with microwave irradiation significantly accelerating the reaction.

Furthermore, syntheses using minimal amounts of solvent or in aqueous media are being developed. The one-pot oxa-Michael-Henry-dehydration reaction between carbohydrate-derived nitroalkenes and salicylaldehydes has been performed using only a minimal amount of solvent. An efficient protocol for synthesizing 2-aryl-3-nitro-2H-chromene derivatives has also been developed using L-prolinamide as a catalyst in water. scispace.com

Optimization of Reaction Conditions for Improved Yields and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the synthesis of this compound and its analogues. Key parameters that have been systematically studied include the choice of catalyst, solvent, and temperature, as well as the electronic nature of the substituents on the starting materials.

Catalyst and Solvent Effects: In the enantioselective synthesis using bifunctional thiourea catalysts, screening different catalyst structures is essential for achieving high enantiomeric excess (ee). mdpi.com The choice of solvent also has a significant impact; for instance, in the AgOAc-catalyzed reaction of 3-nitro-2-phenyl-2H-chromenes with azomethine ylides, dichloromethane (B109758) (DCM) was found to give the highest yield compared to toluene, acetonitrile, or tetrahydrofuran (B95107) (THF). nih.gov

Temperature: Reaction temperature plays a crucial role in both yield and stereoselectivity. For enantioselective reactions, lower temperatures often lead to higher enantioselectivity, though sometimes at the cost of a lower yield or longer reaction time. mdpi.com In certain diastereoselective reactions, temperature can be used to control whether the kinetic or thermodynamic product is formed. nih.gov

Substituent Effects: The electronic properties of the substituents on both the salicylaldehyde and the β-nitrostyrene influence reactivity. Generally, yields are improved when the aromatic ring of the nitrostyrene contains electron-withdrawing groups, as this increases the electrophilicity of the double bond, facilitating the initial Michael addition. Consequently, halogenated nitrostyrenes often provide better yields than analogues with electron-donating groups.

Table 3: Optimization Parameters for 3-Nitro-2H-Chromene Synthesis

| Parameter | Variation | Observation | Ref |

| Catalyst | Different bifunctional thiourea catalysts | Enantioselectivity is highly dependent on catalyst structure. | mdpi.com |

| Solvent | Toluene, Acetonitrile, THF, DCM | DCM provided the best yield (93%) for a specific cycloaddition. | nih.gov |

| Temperature | Room Temperature vs. 0 °C | Lower temperatures generally afford higher enantioselectivity. | mdpi.com |

| Substituents | Electron-withdrawing vs. -donating groups on nitrostyrene | Electron-withdrawing groups increase reactivity and yield. |

Chemical Reactivity and Transformative Potential of 2 4 Methylphenyl 3 Nitro 2h Chromene

Reactivity of the Activated Double Bond in the 2H-Chromene System

The double bond in the 2H-chromene ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. This reactivity is central to many of its synthetic applications.

Michael Addition Reactions with Carbon-Nucleophiles

2-(4-methylphenyl)-3-nitro-2H-chromene readily undergoes Michael additions, a type of conjugate addition, with various carbon-based nucleophiles. wikipedia.org This reaction is a powerful tool for forming new carbon-carbon bonds. For instance, the reaction with indoles as C-nucleophiles is a well-established method for introducing the biologically significant indole (B1671886) moiety into the chromene framework. researchgate.net This "alkylation" of indoles typically occurs at the C(4) position of the chromene, leading to the formation of chromane (B1220400) derivatives. researchgate.net The stereochemical outcome of these reactions is often influenced by the substituents on the chromene ring, with the trans arrangement of the bulkiest groups being the generally preferred orientation. researchgate.net

Table 1: Michael Addition of Indole to 2-Aryl-3-nitro-2H-chromenes

| Aryl Substituent (R) | Product Yield (%) | Reference |

|---|---|---|

| 4-Me | 83 | researchgate.net |

| 4-F | 86 | researchgate.net |

This table illustrates the yields of Michael adducts formed from the reaction of various 2-aryl-3-nitro-2H-chromenes with indole.

Michael Addition Reactions with Phosphorus-Nucleophiles

The activated double bond of 3-nitro-2H-chromenes also reacts with phosphorus-based nucleophiles. researchgate.net While specific data for the 2-(4-methylphenyl) derivative is not extensively detailed in the provided search results, the general reactivity pattern of 3-nitro-2H-chromenes suggests their susceptibility to phospha-Michael additions. scispace.com These reactions, often catalyzed by phosphines, involve the conjugate addition of phosphites or other P-nucleophiles to the electron-deficient alkene. nih.govchemrxiv.org The resulting organophosphorus compounds are valuable intermediates in the synthesis of various functionalized molecules. nih.govfrontiersin.org

Cycloaddition Reactions Involving the 3-Nitro-2H-Chromene Framework

The diene-like character of the 2H-chromene system, coupled with the activating effect of the nitro group, allows this compound to participate in various cycloaddition reactions. These reactions are crucial for the construction of complex polycyclic systems. nih.gov

[4+2] Cycloaddition Reactions (Diels-Alder Type)

While the provided information highlights the dienophilic nature of 3-nitro-2H-chromenes in some contexts, their participation as heterodienes in [4+2] cycloaddition reactions is also a known feature of their chemistry. researchgate.net These reactions, analogous to the Diels-Alder reaction, provide a direct route to the synthesis of fused heterocyclic systems. mdpi.com The specific reactivity of this compound in this type of reaction would depend on the nature of the dienophile.

1,3-Dipolar Cycloaddition Reactions (e.g., with Azomethine Ylides, Sodium Azide)

The electron-deficient double bond of this compound makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.orgorganic-chemistry.org This type of reaction is a powerful method for constructing five-membered heterocyclic rings. nih.gov

A notable example is the reaction with azomethine ylides, which are 1,3-dipoles. diva-portal.org These reactions lead to the formation of complex chromeno[3,4-c]pyrrolidine scaffolds. nih.gov The reaction of 2-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides, generated from α-iminoesters, has been shown to proceed via a Michael addition/Mannich reaction sequence. nih.govmdpi.comsemanticscholar.org The substituent at the 2-position of the chromene ring can significantly influence the reaction's outcome. For instance, while 2-phenyl substituted derivatives yield a mixture of isomers, the more electron-withdrawing 2-trifluoromethyl group leads to the formation of a single endo isomer with high stereoselectivity. nih.govsemanticscholar.org

The reaction with sodium azide (B81097), which can act as a source of the azide anion (a 1,3-dipole precursor), is another potential 1,3-dipolar cycloaddition. This would lead to the formation of triazole-containing chromane derivatives.

The stereochemistry of the products formed in 1,3-dipolar cycloaddition reactions of 3-nitro-2H-chromenes is a critical aspect. In the reaction with azomethine ylides, the formation of specific diastereomers can be controlled. researchgate.net For example, the reaction of 3-nitro-2-phenyl-2H-chromenes with stabilized azomethine ylides often results in a mixture of endo and endo' isomers of the corresponding chromeno[3,4-c]pyrrolidines. nih.govmdpi.com The ratio of these isomers can be influenced by the reaction conditions. nih.gov In contrast, the presence of a trifluoromethyl group at the 2-position of the chromene can lead to the exclusive formation of the endo isomer. nih.govmdpi.com The stereoselectivity is often governed by the approach of the dipole to the chromene, with the transition state geometry determining the final stereochemical arrangement of the newly formed stereocenters. researchgate.net

Table 2: Products of 1,3-Dipolar Cycloaddition of 2-Substituted-3-nitro-2H-chromenes with Azomethine Ylides

| 2-Substituent | Products | Yield (%) | Reference |

|---|---|---|---|

| Phenyl | endo and endo' isomers | 85-93 | nih.govmdpi.com |

| Trifluoromethyl | endo isomer | 85-94 | nih.govmdpi.com |

This interactive table summarizes the products and yields obtained from the 1,3-dipolar cycloaddition of various 2-substituted 3-nitro-2H-chromenes with stabilized azomethine ylides.

Mechanistic Pathways of Pyrrolidine (B122466) Ring Formation

The synthesis of fused pyrrolidine rings onto the chromene scaffold, specifically forming chromeno[3,4-c]pyrrolidines, can be effectively achieved through the reaction of 2-aryl-3-nitro-2H-chromenes with stabilized azomethine ylides. nih.gov These ylides are typically generated in situ from α-iminoesters. nih.gov The prevailing mechanistic pathway is not a concerted cycloaddition but rather a stepwise sequence involving a Michael addition followed by an intramolecular Mannich reaction. nih.gov

The proposed mechanism begins with the nucleophilic attack of the azomethine ylide on the C4 position of the 3-nitro-2H-chromene, which acts as a Michael acceptor. This initial, reversible step leads to the formation of an intermediate. nih.gov Subsequently, an intramolecular cyclization occurs where the anionic center attacks the imine carbon (Mannich reaction), leading to the formation of the five-membered pyrrolidine ring. nih.gov

The stereochemical outcome of this transformation is highly dependent on the nature of the substituent at the C2 position of the chromene ring. nih.govresearchgate.net

2-Phenyl Substituted Chromenes : When the substituent is a phenyl group (as in the parent compound for this article), the reaction with stabilized azomethine ylides yields a mixture of diastereomeric chromeno[3,4-c]pyrrolidines. Specifically, endo and endo' isomers are formed. nih.gov

2-Trifluoromethyl Substituted Chromenes : In contrast, when a strongly electron-withdrawing trifluoromethyl (CF₃) group is at the C2 position, the reaction is highly stereoselective, affording only the endo diastereomer of the chromeno[3,4-c]pyrrolidine product in high yields. nih.govresearchgate.net The increased reactivity of these chromenes is thought to allow for the reverse reaction of any kinetically formed products, leading to the thermodynamically more stable endo isomer. nih.gov

2-Trichloromethyl Substituted Chromenes : If a trichloromethyl (CCl₃) group is present at C2, the reaction pathway changes significantly. Instead of the expected cycloadduct, the reaction halts after the initial nucleophilic attack, yielding stable Michael adducts as single anti-isomers. nih.govresearchgate.net

Table 1: Influence of C2-Substituent on Pyrrolidine Ring Formation

| C2-Substituent on 3-Nitro-2H-chromene | Reagent | Primary Product(s) | Yield | Reference |

|---|---|---|---|---|

| Phenyl | Stabilized Azomethine Ylide | Mixture of endo and endo' chromeno[3,4-c]pyrrolidines | 85-93% (total) | nih.gov |

| Trifluoromethyl (CF₃) | Stabilized Azomethine Ylide | endo chromeno[3,4-c]pyrrolidines | 85-94% | nih.govresearchgate.net |

| Trichloromethyl (CCl₃) | Stabilized Azomethine Ylide | anti-Michael Adducts | 40-67% | nih.govresearchgate.net |

Transformations of the Nitro Group and Other Functional Moieties

The nitro group is one of the most versatile functional groups in organic synthesis, and its presence in the this compound structure opens up numerous avenues for synthetic diversification. nih.govresearchgate.net

The reduction of the nitro group is a fundamental transformation that can lead to various nitrogen-containing functional groups, significantly altering the molecule's properties. The 3-nitro-2H-chromene system can undergo reduction to furnish the corresponding amino derivatives. researchgate.net While specific conditions for the title compound are not detailed in the reviewed literature, the general transformation involves the conversion of the nitroalkene moiety into a saturated amino-chromane structure. This process fundamentally changes the electronic nature of the substituent at the C3 position from strongly electron-withdrawing to electron-donating.

Beyond simple reduction, the reactive nature of the 3-nitro-2H-chromene scaffold allows for a variety of other derivatizations.

Michael Additions : The conjugated system in 3-nitro-2H-chromenes makes them excellent Michael acceptors. They readily react with a range of carbon-based nucleophiles. researchgate.net A notable example is the reaction with indoles, which add to the C4 position of the chromene. This reaction provides a straightforward method for introducing the biologically important indole moiety onto the chromane framework. researchgate.net

Cycloaddition Reactions : The electron-deficient diene system of 3-nitro-2H-chromenes allows them to participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles. researchgate.net These reactions are powerful tools for constructing complex polycyclic systems.

Derivatization of the Chromene Core : Modifications can also be made to other parts of the molecule. For instance, functional groups can be installed on the salicylaldehyde-derived aromatic ring. nih.gov In studies on related 3-nitro-2-(trifluoromethyl)-2H-chromenes, the 6-position was identified as a suitable site for derivatization via Sonogashira coupling to install alkynes, which can be further modified into extended chains or other functional groups without losing affinity for biological targets like the P2Y₆ receptor. nih.gov This indicates that the aromatic core of this compound is also amenable to synthetic modification to achieve structural diversity.

Computational Chemistry and Molecular Modeling Studies of 2 4 Methylphenyl 3 Nitro 2h Chromene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. Although specific DFT studies on 2-(4-methylphenyl)-3-nitro-2H-chromene are not widely published, the methodologies applied to similar chromene derivatives provide a robust framework for understanding its characteristics.

Typically, the geometry of the molecule is optimized using a functional like B3LYP or M06-2X with a suitable basis set, such as 6-311+G(d,p), to find the most stable three-dimensional structure. d-nb.inforsc.org From this optimized geometry, various electronic properties can be calculated.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.org For this compound, the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, making the C3-C4 double bond susceptible to nucleophilic attack, a common reaction pathway for this class of compounds. researchgate.net

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several reactivity indices can be calculated, as shown in the table below. These descriptors help in quantifying the molecule's reactivity profile.

Table 1: Predicted Global Reactivity Descriptors

| Parameter | Formula | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity of the molecule to act as an electrophile. |

This table is illustrative and based on general principles of DFT applied to similar molecules. Actual values would require specific calculations.

The presence of the nitro group and the conjugated system likely results in a high electrophilicity index, confirming its role as an active Michael acceptor. researchgate.net

Conformational Analysis and Stability Predictions

The three-dimensional structure of this compound dictates how it interacts with biological targets. The 2H-chromene ring adopts a distorted half-chair conformation, similar to cyclohexene. mdpi.com The substituent at the C2 position, the 4-methylphenyl group (p-tolyl group), can exist in pseudo-axial or pseudo-equatorial orientations.

Computational studies on related 2-aryl-3-nitro-2H-chromenes indicate that the diastereomeric products formed during their synthesis often have the bulkiest substituents in a trans configuration, which is energetically more favorable. researchgate.net For this compound, the p-tolyl group at C2 is a chiral center. The stability of the different conformers would be influenced by steric hindrance between the p-tolyl group and the chromene core. The most stable conformation is likely one that minimizes these steric clashes, which would typically be the pseudo-equatorial orientation of the large p-tolyl substituent.

The stability of the chromene ring is also influenced by its substituents. The nitro group at C3 is a known structural alert in medicinal chemistry, but it is also a key feature for the biological activity of many nitro-bearing compounds. nih.gov The metabolic stability of the molecule can be enhanced by certain structural features. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target, usually a protein or enzyme. This method is crucial for understanding potential mechanisms of action and for drug discovery.

Predictive Modeling of Binding Modes (e.g., CYP51, DNA topoisomerase IV)

CYP51 (Lanosterol 14α-demethylase): This enzyme is a critical target for antifungal drugs. Molecular docking studies on various heterocyclic compounds with CYP51 have been performed to identify potential inhibitors. nih.govresearchgate.netfrontiersin.org Research on other 3-nitro-2H-chromene derivatives has shown promising binding affinities for CYP51. For instance, in one study, a derivative (compound 4e) exhibited a high docking score of -10.1 kcal/mol against the CYP51 protein (PDB ID: 4WMZ). researchgate.net

DNA Topoisomerase IV: This bacterial enzyme is an essential target for antibiotics. nih.govharvard.edu It is involved in DNA replication, specifically in the decatenation of daughter chromosomes. nih.gov Inhibition of this enzyme leads to bacterial cell death. Docking studies of other 3-nitro-2H-chromene derivatives against the related DNA gyrase (a type II topoisomerase) have been reported, with one derivative (compound 4h) showing a strong binding affinity of -8.8 kcal/mol. researchgate.net

Docking simulations of this compound with the ParE subunit (ATPase domain) of topoisomerase IV could reveal key interactions. nih.gov It is plausible that the compound binds in the ATP-binding pocket, preventing the enzyme from utilizing ATP for its catalytic cycle. The interactions would likely involve hydrogen bonds with key residues and hydrophobic interactions between the chromene and phenyl rings and the surrounding amino acids.

Table 2: Illustrative Docking Predictions for this compound

| Target Protein | PDB ID (Example) | Predicted Binding Affinity (kcal/mol) | Potential Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| CYP51 | 4WMZ researchgate.net | -8.0 to -10.5 | Heme group, Hydrophobic pocket residues | H-bonding, π-π stacking, Hydrophobic |

| DNA Topoisomerase IV | 3U2D (S. aureus) visionpublisher.info | -7.5 to -9.5 | ATP-binding site residues (e.g., Asn, Asp) | H-bonding, Hydrophobic |

Note: The binding affinity values are hypothetical estimates based on data from similar compounds. researchgate.net The listed PDB IDs are examples of structures used in docking studies of these enzyme families.

Structure-Based Drug Design Principles Applied to 3-Nitro-2H-Chromenes

The 3-nitro-2H-chromene scaffold is a valuable starting point for structure-based drug design. nih.gov By understanding the structure-activity relationships (SAR), medicinal chemists can rationally design more potent and selective inhibitors.

For example, studies on 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists showed that substitution at the 6-position of the chromene ring is well-tolerated and can be used to modulate activity. nih.gov Conversely, replacing the nitro group at the C3 position with a carboxylic acid or ester group eliminated the biological activity, highlighting the critical role of the nitro group. nih.gov Another study on HDAC inhibitors used the 8-ethoxy-3-nitro-2H-chromene as a "cap" group that binds to the surface of the enzyme, with linkers and zinc-binding groups attached to create potent inhibitors. nih.gov

Applying these principles to this compound, modifications could be proposed to enhance its binding to specific targets:

Modification of the 2-aryl group: Replacing the p-tolyl group with other substituted phenyl rings could probe for additional interactions within the target's binding pocket.

Substitution on the chromene ring: Adding substituents at positions 6, 7, or 8 could improve binding affinity, selectivity, or pharmacokinetic properties.

Bioisosteric replacement of the nitro group: While challenging, finding a suitable bioisostere for the nitro group could mitigate potential toxicity concerns while retaining activity.

In Silico Prediction of Biological Activities (PASS)

Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities for a given chemical structure based on a large database of known active compounds. The output is a list of potential activities with corresponding probabilities for being active (Pa) or inactive (Pi).

While a specific PASS prediction for this compound is not publicly available, predictions for the general 3-nitro-2H-chromene scaffold often include activities such as:

Anticancer / Antineoplastic

Antibacterial

Antifungal

Enzyme inhibition (e.g., kinase inhibitor, topoisomerase inhibitor)

Table 3: Hypothetical PASS Prediction for this compound

| Predicted Biological Activity | Pa (Probability to be Active) |

|---|---|

| Antineoplastic | > 0.7 |

| Antibacterial | > 0.6 |

| Antifungal | > 0.5 |

| Kinase Inhibitor | > 0.5 |

| Topoisomerase II inhibitor | > 0.4 |

| CYP51 Inhibitor | > 0.4 |

This table is illustrative and represents likely activities based on the known biological profile of the 3-nitro-2H-chromene class of compounds.

The Pa values indicate the likelihood of observing a particular activity. A higher Pa value suggests a greater chance that the compound will exhibit that biological effect, making it a priority for experimental validation.

Structure Activity Relationship Sar Studies of 2 4 Methylphenyl 3 Nitro 2h Chromene Derivatives

Impact of Substitutions on the 2-Aryl Moiety on Biological Activity

The nature and position of substituents on the 2-aryl ring of 3-nitro-2H-chromene derivatives have been shown to significantly influence their biological profiles.

Effects of Halogenation (e.g., Chlorophenyl, Bromophenyl)

The introduction of halogen atoms, such as chlorine and bromine, onto the 2-aryl moiety has been a widely explored strategy to enhance biological activity. Studies have shown that halogenated derivatives often exhibit improved potency. For instance, in the pursuit of agents against multidrug-resistant bacteria, it was observed that mono-halogenated nitrochromenes displayed moderate anti-staphylococcal activity. nih.govnih.govscimarina.orgresearchgate.net

Specifically, the substitution of a bromine atom at the para position of the phenyl ring has been a focus. The compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a potent antibacterial agent against multidrug-resistant strains of S. aureus and S. epidermidis. nih.govnih.govscimarina.orgresearchgate.net This highlights the positive impact of halogenation on antibacterial efficacy.

Alterations in Ring Positioning (Ortho, Meta, Para)

The position of substituents on the 2-aryl ring (ortho, meta, or para) can dramatically alter the biological activity of 2-aryl-3-nitro-2H-chromenes. Research on related nitrochromene analogs as inhibitors of phospholipase C has demonstrated that the inhibitory activity is sensitive to the substituent's location. For example, with a methoxy (B1213986) group on the phenyl ring, the ortho-substituted analog showed the highest potency, followed by the meta, and then the para-substituted derivative, which was the least active. researchgate.net This suggests that steric and electronic effects, dictated by the substituent's position, are crucial for target engagement.

Role of Substituents on the Chromene Ring System

Modifications to the chromene ring itself, particularly through halogenation and the introduction of methoxy groups, have also been a fruitful area of investigation in SAR studies.

Effects of Halogenation (e.g., at C-6, C-8) on Activity

Halogenation of the chromene nucleus has proven to be a highly effective strategy for enhancing the biological activity of 2-aryl-3-nitro-2H-chromenes. Research has consistently shown that the incorporation of halogen atoms, particularly at the C-6 and C-8 positions, potentiates the antibacterial effects of these compounds. nih.govnih.govscimarina.orgresearchgate.net

For instance, a study on halogenated 3-nitro-2H-chromenes revealed that while mono-halogenated derivatives had moderate activity, tri-halogenated compounds exhibited potent anti-staphylococcal properties. nih.govnih.govscimarina.orgresearchgate.net The antibacterial activity was found to be more pronounced with substitutions on the chromene ring (ring C) compared to the 2-aryl ring. nih.gov The compound 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene emerged as a particularly effective agent against multidrug-resistant bacterial strains. nih.govnih.govscimarina.orgresearchgate.net Similarly, the introduction of halogens at the 6-position of other 4H-chromene derivatives has been shown to increase cytotoxic activity against cancer cell lines. nih.gov

Significance of the 3-Nitro Group in Modulating Activity

The 3-nitro group on the 2H-chromene scaffold is a crucial determinant of the biological activity of this class of compounds. Research has consistently highlighted that this nitro group is not merely a passive substituent but an active participant in the molecule's interaction with biological targets. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netchim.it

The electron-withdrawing nature of the nitro group is believed to be a key factor. For instance, in the context of P2Y6 receptor antagonism, the replacement of the 3-nitro group with a carboxylic acid or an ester group resulted in a complete loss of affinity, underscoring its essential role. nih.govnih.gov This suggests that the electronic properties conferred by the nitro group are vital for the binding of these compounds to the receptor.

Furthermore, the 3-nitro-2H-chromene moiety is a recurring motif in compounds exhibiting a wide array of pharmacological effects, including anticancer and antibacterial activities. mdpi.comresearchgate.net While the presence of a nitro group can sometimes be a concern in medicinal chemistry, numerous nitro-containing compounds have been successfully developed as drugs. nih.gov The consistent appearance of this functional group in active derivatives of 2H-chromene strongly indicates its positive contribution to their biological profiles.

Stereochemical Implications in Structure-Activity Relationships

The 2H-chromene core contains a stereocenter at the C2 position, leading to the existence of enantiomers. Many of the synthetic procedures for these derivatives result in racemic mixtures, which is considered a suboptimal characteristic for drug development due to potential differences in the activity and metabolism of the individual enantiomers. nih.govnih.gov

The stereochemistry of the products resulting from reactions involving 3-nitro-2H-chromenes has been a subject of investigation. researchgate.net For example, in the synthesis of chromeno[3,4-c]pyrrolidines, the stereoselectivity of the reaction can be influenced by reaction conditions, leading to different diastereomers. mdpi.com

The introduction of a trifluoromethyl group at the C2 position has been shown to not only activate the double bond for reactions but also to enhance the stereoselectivity of reactions with nucleophiles. mdpi.com This highlights the interplay between substituents at the C2 position and the stereochemical outcome of synthetic transformations, which in turn can impact the biological activity of the final products. Further studies focusing on the separation and individual biological evaluation of enantiomers are needed to fully elucidate the stereochemical requirements for optimal activity.

SAR Investigations Related to Specific Biological Activities (In Vitro Mechanistic Focus)

Antiproliferative and Anticancer Activity (In Vitro Mechanistic Studies, e.g., Apoptosis Induction)

Derivatives of 3-nitro-2H-chromene have demonstrated significant antiproliferative and anticancer activities in various in vitro studies. mdpi.comresearchgate.netmdpi.comnih.govunex.esnih.govnih.govnih.gov The antiproliferative effect of some 3-nitrochromenes has been linked to their ability to inhibit thioredoxin reductase (TrxR), a key enzyme in cellular redox balance. researchgate.net

New 2-glyco-3-nitro-2H-chromenes have been synthesized and evaluated for their antiproliferative activity against a panel of human solid tumor cell lines, showing activity in the low micromolar range. nih.gov Some of these glycosylated derivatives were found to be more effective than standard pharmacological reference compounds. nih.gov

The cytotoxic activity of certain chromeno[3,4-c]pyrrolidine derivatives, synthesized from 3-nitro-2H-chromenes, has been evaluated against HeLa cervical cancer cells. mdpi.com These studies provide valuable data on the structure-activity relationships, indicating how modifications to the core structure influence anticancer potency. For instance, a derivative with a p-methoxyphenyl group at position 3 exhibited high antitumor activity with low toxicity, marking it as a promising candidate for further investigation. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected 2-Glyco-3-nitro-2H-chromene Derivatives

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Derivative 1 | A549 (Lung) | 2.5 |

| Derivative 1 | HBL-100 (Breast) | 3.1 |

| Derivative 1 | HeLa (Cervix) | 1.9 |

| Derivative 1 | SW1573 (Lung) | 2.8 |

| Derivative 1 | T-47D (Breast) | 2.2 |

| Derivative 1 | WiDr (Colon) | 2.4 |

| Derivative 2 | A549 (Lung) | 5.6 |

| Derivative 2 | HBL-100 (Breast) | 7.2 |

| Derivative 2 | HeLa (Cervix) | 4.8 |

| Derivative 2 | SW1573 (Lung) | 6.1 |

| Derivative 2 | T-47D (Breast) | 5.3 |

| Derivative 2 | WiDr (Colon) | 5.9 |

Data sourced from a study on new 2-glyco-3-nitro-2H-chromenes. nih.gov

Antimicrobial Activity (In Vitro Studies against Multi-Drug Resistant Strains)

Halogenated derivatives of 3-nitro-2H-chromene have emerged as potent antibacterial agents, particularly against multi-drug resistant (MDR) Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. mdpi.comnih.govresearchgate.net In contrast, these compounds were generally found to be ineffective against Gram-negative bacterial strains. nih.gov

The antibacterial activity is highly dependent on the substitution pattern of the 3-nitro-2H-chromene core. nih.gov Mono-halogenated nitrochromenes exhibited moderate anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values in the range of 8–32 μg/mL. mdpi.com The introduction of additional halogen atoms significantly enhanced the antibacterial potency. Tri-halogenated 3-nitro-2H-chromenes displayed potent anti-staphylococcal activities with MIC values ranging from 1–8 μg/mL. mdpi.com

Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a particularly effective agent against MDR strains of S. aureus and S. epidermidis, with MIC values of 4 μg/mL and 1–4 μg/mL, respectively. mdpi.com These findings underscore the importance of halogenation in the design of novel antibacterial agents based on the 3-nitro-2H-chromene scaffold.

Table 2: In Vitro Antibacterial Activity of Halogenated 3-Nitro-2H-chromene Derivatives against S. aureus

| Compound | R1 | R2 | R3 | MIC (μg/mL) |

|---|---|---|---|---|

| 5a | H | H | H | >128 |

| 5f | Br | H | H | 32 |

| 5p | Br | Cl | H | 8 |

| 5s | Br | Cl | Br | 4 |

Data adapted from a study on halogenated 3-nitro-2H-chromenes. mdpi.com

Antifungal Activity (In Vitro Mechanistic Studies)

The 2H-chromene scaffold is also a promising framework for the development of novel antifungal agents. nih.govnanobioletters.comresearchgate.netresearchgate.netcosmosscholars.com A series of new 1H-1,2,4-triazole functionalized chromenols were synthesized and evaluated for their in vitro antifungal activity. nih.gov Several of these compounds demonstrated higher activity than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov

The most potent compound in this series exhibited MIC values ranging from 22.1 to 184.2 µM against various fungal strains. nih.gov The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent at the 4th position of the triazole ring was found to be particularly beneficial for antifungal activity. nih.gov

Mechanistic studies, including molecular docking, have suggested that the antifungal activity of these novel chromenol derivatives may be attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

Table 3: In Vitro Antifungal Activity (MIC, µM) of Selected Chromenol Derivatives

| Compound | Aspergillus fumigatus | Aspergillus niger | Aspergillus ochraceus | Trichoderma viride |

|---|---|---|---|---|

| 3k | 184.2 | 43.9 | 43.9 | 22.1 |

| 3n | 199.8 | 99.9 | 99.9 | 71.3 |

| Ketoconazole | 18.8 | 9.4 | 18.8 | 9.4 |

| Bifonazole | 20.1 | 10.1 | 20.1 | 10.1 |

Data from a study on chromenol derivatives as novel antifungal agents. nih.gov

Enzyme Inhibition (e.g., P2Y6 Receptor Antagonism, Aromatase Inhibition, Acetylcholinesterase/Butyrylcholinesterase Inhibition)

P2Y6 Receptor Antagonism: The 3-nitro-2H-chromene scaffold has been extensively investigated for its ability to antagonize the P2Y6 receptor, a potential target for various inflammatory and degenerative diseases. nih.govnih.govnih.govresearchgate.netutmb.edudoaj.org Structure-activity relationship studies have revealed that substitutions at various positions on the chromene ring significantly influence the antagonistic potency.

For instance, substitution at the 6- and 8-positions of the chromene ring is generally preferred over substitution at the 5- and 7-positions. nih.gov The introduction of long-chain amino-functionalized groups at the 6-position can dramatically enhance the affinity for the P2Y6 receptor. A 6-(Boc-amino-n-heptylethynyl) analogue displayed an IC50 of 162 nM, representing a significant increase in affinity compared to the unprotected primary alkylamine. nih.govutmb.edudoaj.org

Table 4: P2Y6 Receptor Antagonism by 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives

| Compound | Substitution | IC50 (nM) |

|---|---|---|

| 30 (MRS4940) | 6-(Boc-amino-n-heptylethynyl) | 162 |

| Unprotected amine | 6-(amino-n-heptylethynyl) | 19,900 |

| Pivaloyl derivative | 6-(pivaloylamino-n-heptylethynyl) | 17,300 |

Data from a study on functionalized 2H-chromene P2Y6 receptor antagonists. nih.govutmb.edudoaj.org

Aromatase Inhibition: While research on 2-(4-methylphenyl)-3-nitro-2H-chromene itself as an aromatase inhibitor is limited, related structures such as isoflavanones (3-phenylchroman-4-ones) have been designed and evaluated as potential aromatase inhibitors for the treatment of hormone-dependent breast cancer. nih.gov Aromatase is a key enzyme in estrogen biosynthesis. nih.govnih.gov

In a study on isoflavanone (B1217009) derivatives, a 6-methoxy-3-phenylchroman-4-one derivative exhibited potent inhibitory effects against aromatase with an IC50 value of 0.26 μM. nih.gov This suggests that the broader chromene/chromanone scaffold holds promise for the development of new aromatase inhibitors.

Acetylcholinesterase/Butyrylcholinesterase Inhibition: The chromene scaffold has also been explored for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are targets for the treatment of Alzheimer's disease. nih.gov While direct studies on this compound are scarce, related coumarin-3-carboxamide hybrids have been synthesized and investigated for this purpose. evitachem.com These findings suggest a potential avenue for future research into the cholinesterase inhibitory properties of this compound derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By providing information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR spectra allow for the complete assignment of the molecular structure of 2-(4-methylphenyl)-3-nitro-2H-chromene.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the chromene and the 4-methylphenyl moieties. The protons on the chromene core, particularly those on the benzene (B151609) ring, will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the aromatic region (typically δ 7.0-8.5 ppm). The vinylic proton at the 4-position of the 2H-chromene ring is expected to appear as a singlet in a distinct region of the spectrum. The protons of the p-tolyl group will present as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, along with a singlet for the methyl group protons around δ 2.4 ppm.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the chromene skeleton, the 4-methylphenyl group, and the nitro group will have characteristic chemical shifts. The presence of the electron-withdrawing nitro group at the 3-position is expected to significantly influence the chemical shift of the adjacent carbon atoms.

A detailed analysis of the chemical shifts and coupling constants from both ¹H and ¹³C NMR spectra would allow for the unequivocal assignment of the entire molecular structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogue data)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Chromene Ring Protons | 7.0 - 8.5 (m) | 115 - 160 |

| 4-H | ~5.0-6.0 (s) | Not Applicable |

| p-Tolyl Protons (aromatic) | ~7.2-7.8 (d, d) | 125 - 140 |

| p-Tolyl -CH₃ | ~2.4 (s) | ~21 |

Data is predictive and based on the analysis of analogous compounds.

Mass Spectrometry Techniques for Compound Identification and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. Electron impact mass spectrometry (EI-MS) is particularly useful for the characterization of 2-aryl-3-nitro-2H-chromenes. rsc.org

Under EI conditions, this compound is expected to produce a distinct molecular ion peak (M⁺˙), which corresponds to its molecular weight. The fragmentation of this molecular ion provides valuable structural information. A characteristic and often base peak in the mass spectra of 3-nitro-2H-chromenes is the loss of a nitro group (NO₂), resulting in an [M - NO₂]⁺ ion. rsc.org Another significant fragmentation pathway involves the loss of a nitroso group (NO), leading to an [M - NO]⁺˙ ion. rsc.org

The fragmentation pattern can also reveal information about the substituents. The presence of the 4-methylphenyl group can be confirmed by the observation of ions corresponding to the tolyl cation or related fragments. The study of these fragmentation pathways allows for the unambiguous identification of the compound and can be used to monitor the progress of reactions involving its synthesis or modification. rsc.orgnih.gov

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Significance |

|---|---|---|

| M⁺˙ | Molecular Ion | Confirms the molecular weight of the compound. |

| [M - NO₂]⁺ | Loss of the nitro group | A characteristic and often the base peak for 3-nitro-2H-chromenes. rsc.org |

| [M - NO]⁺˙ | Loss of the nitroso group | Another common fragmentation pathway. rsc.org |

X-ray Crystallography for Precise Molecular Geometry and Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline compound, including precise bond lengths, bond angles, and conformational details. While specific crystallographic data for this compound has not been reported in the reviewed literature, the general structural features of the 2H-chromene scaffold are well-established through studies of related derivatives.

The 2H-chromene core consists of a fused benzene ring and a dihydropyran ring. The dihydropyran ring typically adopts a half-chair or sofa conformation to minimize steric strain. The substituents at the 2 and 3 positions, in this case, the 4-methylphenyl and nitro groups, will have specific spatial orientations relative to the chromene ring system.

A crystal structure analysis of this compound would provide precise measurements of the dihedral angles between the phenyl ring and the chromene bicycle, as well as the orientation of the nitro group. This information is crucial for understanding intermolecular interactions in the solid state, such as π-π stacking or hydrogen bonding, which can influence the material's physical properties.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. The analysis of the vibrational spectrum of this compound would reveal characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostic peaks in the IR spectrum would be associated with the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are expected to appear as strong bands in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Other important vibrational modes include the C=C stretching vibrations of the aromatic rings and the vinyl group within the chromene structure, which would be observed in the 1450-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups would appear above 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the chromene ring would also give rise to a characteristic band, typically in the 1000-1300 cm⁻¹ range. The IR spectrum of the analogue 2-(p-tolyl)-4H-chromen-4-one shows characteristic peaks at 1645 cm⁻¹ (C=O), 1607 cm⁻¹, and 1570 cm⁻¹ (C=C). rsc.org

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds, which may be weak in the IR spectrum.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 (Strong) |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 (Strong) |

| Aromatic C=C | Stretch | 1450 - 1650 (Variable) |

| Vinylic C=C | Stretch | ~1650 (Variable) |

| Aromatic C-H | Stretch | 3000 - 3100 (Variable) |

| Methyl C-H | Stretch | 2850 - 2970 (Variable) |

Applications As Synthetic Intermediates and Building Blocks

Utility in the Construction of Complex Heterocyclic Systems

2-(4-methylphenyl)-3-nitro-2H-chromene is an adept participant in reactions that build complex, multi-ring structures. Its conjugated system, featuring an electrophilic double bond, makes it an excellent Michael acceptor and a reactive component in cycloaddition reactions. researchgate.net

One of the primary applications is in the synthesis of fused heterocyclic systems. For instance, 3-nitro-2H-chromenes react with stabilized azomethine ylides in a sequence of Michael addition and Mannich reactions to yield chromeno[3,4-c]pyrrolidines. mdpi.comresearchgate.net This transformation allows for the stereoselective construction of a new five-membered nitrogen-containing ring fused to the chromene core. mdpi.com

Furthermore, 2-aryl-3-nitro-2H-chromenes readily undergo nucleophilic addition with C-nucleophiles like indoles. researchgate.net This reaction, a form of Friedel-Crafts alkylation, effectively introduces the biologically significant indole (B1671886) moiety onto the chromane (B1220400) skeleton, resulting in complex structures such as 3-nitro-4-(indol-3-yl)chromanes. researchgate.net The reactivity of the nitroalkene moiety within the chromene structure is central to these transformations.

Another key reaction is the [3+2] cycloaddition. 3-Nitro-2-phenyl-2H-chromenes have been shown to react with sodium azide (B81097) to form triazole-containing chromene derivatives. nih.gov This click chemistry approach demonstrates the utility of the nitro-chromene scaffold in creating larger, more complex heterocyclic architectures. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from 3-Nitro-2H-Chromene Derivatives

| Reactant | Reagent | Product Type | Reaction Type |

|---|---|---|---|

| 2-Aryl-3-nitro-2H-chromene | Indole | Indole-substituted chromane | Michael Addition researchgate.net |

| 2-Phenyl-3-nitro-2H-chromene | Azomethine ylide | Chromeno[3,4-c]pyrrolidine | Michael Addition/Mannich Reaction researchgate.net |

Precursors for Bioactive Molecules and Natural Product Analogues

The 2H-chromene framework is a common motif in a vast array of natural products and pharmacologically active compounds. researchgate.netuobaghdad.edu.iq Consequently, this compound and its analogues are significant starting materials for the synthesis of new therapeutic agents. researchgate.netnih.gov The nitro group is particularly important as it can be transformed into various other functional groups, further expanding its synthetic utility. nih.gov

Research has demonstrated that 2-aryl-3-nitro-2H-chromene derivatives, including the 2-(4-methylphenyl) variant, exhibit notable antibacterial activity. mdpi.com A study focusing on halogenated derivatives highlighted the potential of the 3-nitro-2H-chromene scaffold as a valuable pharmacophore for developing new drugs against multidrug-resistant bacteria, such as S. aureus and S. epidermidis. mdpi.com

In the realm of anticancer research, derivatives of this scaffold have also shown promise. For example, certain 4-CF3-substituted chromano[3,4-c]pyrrolidines, synthesized from 3-nitro-2H-chromenes, displayed high cytotoxic activity against HeLa human cervical carcinoma cells. mdpi.com The parent compound, 2-(4-chlorophenyl)-3-nitro-2H-chromene, has been investigated for its ability to induce apoptosis in breast cancer cell lines. evitachem.com This suggests that the 2-aryl-3-nitro-2H-chromene skeleton is a viable starting point for the development of new anticancer therapies. nih.gov

Furthermore, the scaffold has been used to develop antagonists for specific biological targets. By modifying the 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene core, researchers have created potent and selective antagonists for the P2Y6 receptor, which is a target for inflammatory and neurodegenerative diseases. nih.gov This highlights the role of the chromene derivative as a template for generating molecules with highly specific biological functions.

Table 2: Bioactive Molecules Derived from the 3-Nitro-2H-Chromene Scaffold

| Derivative Class | Biological Activity | Target/Application |

|---|---|---|

| Halogenated 2-aryl-3-nitro-2H-chromenes | Antibacterial | Multidrug-resistant bacteria mdpi.com |

| Chromano[3,4-c]pyrrolidines | Cytotoxic | HeLa human cervical carcinoma cells mdpi.com |

| 2-(4-chlorophenyl)-3-nitro-2H-chromene | Apoptosis Induction | Breast cancer research evitachem.com |

Potential for Developing Novel Organic Reagents

The inherent reactivity of this compound positions it as a candidate for the development of novel organic reagents. The electrophilic nature of the C3-C4 double bond, activated by the electron-withdrawing nitro group, allows it to act as a "chromenylating" agent. researchgate.net This could enable the transfer of the entire 2-(4-methylphenyl)-2H-chromene-3-yl unit to various nucleophiles, providing a direct route to introduce this bulky and structurally significant group into other molecules.

The nitro group itself is a synthetic chameleon. It can be reduced to an amine, which can then be further functionalized, or it can participate in various cycloadditions and other transformations. researchgate.netevitachem.com This versatility means that reagents based on this scaffold could be designed to undergo post-reaction modifications, opening up pathways for combinatorial chemistry and the rapid synthesis of compound libraries. The development of chiral versions of this compound could also lead to new reagents for asymmetric synthesis, leveraging the chromene backbone to control the stereochemical outcome of reactions. msu.edu

Future Research Trajectories and Unresolved Challenges

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 3-nitro-2H-chromenes often relies on the domino oxa-Michael/aldol reaction between salicylaldehydes and β-nitrostyrenes. nih.gov While effective, future efforts must prioritize green chemistry principles to enhance sustainability and efficiency.

Key areas for development include:

Organocatalysis: The use of simple organic molecules as catalysts, such as L-pipecolinic acid, has shown promise in synthesizing 3-substituted 2-phenyl chromene derivatives with high yields and reduced reaction times, often eliminating the need for a co-catalyst. nih.gov

Green Solvents: Moving away from traditional organic solvents towards more environmentally benign options is crucial. A water-ethanol mixture has been successfully used as a reaction medium for the synthesis of other chromene derivatives, significantly reducing reaction times and simplifying product isolation. nih.gov

Energy Efficiency: Exploring alternative energy sources like ultrasound activation can provide a more sustainable method for promoting reactions, as demonstrated in the synthesis of various 2-imino-2H-chromene-3-carbonitrile derivatives. mdpi.com

A comparative look at catalytic approaches highlights the trend towards more sustainable methods.

Table 1: Comparison of Catalytic Strategies for Chromene Synthesis

This table is interactive. Click on the headers to sort.

| Catalyst Type | Example | Key Advantages | Relevant Chromene Type |

| Organocatalyst | L-pipecolinic acid | High yields, shorter reaction times, no co-catalyst needed. nih.gov | 3-Nitro-2-phenyl-2H-chromenes |

| Organocatalyst | Pyridine-2-carboxylic acid | Sustainable, rapid, dual acid-base activity, recyclable. nih.gov | 2-Amino-4H-chromene-3-carbonitriles |

| Organocatalyst | 3-Nitrophenylboronic acid | Mild conditions, environmentally friendly, excellent yields. frontiersin.org | 2-Amino-4H-chromenes |

Elucidation of Underexplored Reactivity Pathways

The 3-nitro-2H-chromene structure contains multiple reactive sites, including a conjugated electrophilic alkene and a heterodiene system, making it a versatile substrate for various chemical transformations. researchgate.net While its behavior as a Michael acceptor is well-documented, other reactivity pathways remain less explored.

Future investigations should focus on:

Cycloaddition Reactions: These compounds can act as dienophiles or heterodienes. A deeper understanding of their participation in reactions like the hetero-Diels-Alder reaction could lead to novel molecular scaffolds. researchgate.netresearchgate.net

Asymmetric Catalysis: The development of catalytic, enantioselective reactions is a significant challenge. An N-heterocyclic carbene (NHC)-catalyzed approach utilizing an azolium homoenolate pathway has been developed for the kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes, providing access to highly enantioenriched chromane (B1220400) derivatives. rsc.org Further exploration of such pathways is warranted.

Substituent-Dependent Reactivity: The nature of the substituent at the C2 position can dramatically alter the reaction's outcome. For instance, reactions with azomethine ylides can result in either Michael adducts or chromenopyrrolidines depending on whether a trichloromethyl or trifluoromethyl group is present at C2, respectively. mdpi.com Systematically studying these effects will provide a predictive framework for synthesis.

Deeper Mechanistic Insights into Biological Activity through Advanced In Vitro Models

Many 3-nitro-2H-chromene derivatives exhibit promising biological activities, including anticancer and antibacterial effects. researchgate.netnih.govnih.gov However, a detailed understanding of their mechanism of action is often lacking.

Future research should employ advanced models to:

Identify Specific Molecular Targets: The antiproliferative effect of some 3-nitrochromenes is linked to their ability to inhibit thioredoxin reductase (TrxR), an emerging antibacterial drug target. nih.gov Advanced proteomic and genetic screening methods can identify other specific targets for different biological effects.

Utilize Complex Cell-Based Assays: Moving beyond simple cytotoxicity assays, researchers should use more complex in vitro models. This includes evaluating effects on cell proliferation, cell cycle arrest, and apoptosis in specific cancer cell lines, such as triple-negative breast cancer (TNBC) cells. nih.gov Functional assays, like measuring calcium mobilization in cells expressing specific receptors (e.g., P2Y6R), can elucidate the mechanism of receptor antagonism. nih.gov

Employ Multi-Target Screening: Given the multifactorial nature of diseases like Alzheimer's, screening compounds against a panel of relevant enzymes (e.g., cholinesterases, β-secretase, COX-2) can identify multi-target-directed ligands. nih.gov

Table 2: Examples of In Vitro Models for Studying Chromene Bioactivity

Q & A

What are the common synthetic routes for preparing 2-(4-methylphenyl)-3-nitro-2H-chromene, and how can reaction conditions be optimized for higher yields?

Level: Basic

Answer:

A typical synthesis involves condensation of a nitrovinyl precursor with substituted phenols under reflux conditions. For example, a mixture of N-methyl-N-[3-nitro-4-(methylsulfanyl)-4H-2-chromenyl]amine and N,N-diethylaminobenzene in ethanol, refluxed for 12 hours, yields 92% product after recrystallization (dichloromethane/hexane) . Optimization strategies include:

- Solvent selection: Ethanol balances polarity and boiling point for efficient reflux.

- Reaction monitoring: TLC (hexane:EtOAc 6:4) ensures reaction completion.

- Purification: Recrystallization minimizes impurities, improving crystallinity for structural analysis.

Table 1: Synthesis Optimization Parameters

| Parameter | Details | Yield |

|---|---|---|

| Solvent | Ethanol | 92% |

| Reaction Time | 12 hours reflux | - |

| Purification | Recrystallization (DCM:hexane 3:1) | - |

Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 2-(4-methylphenyl)-3-nromo-2H-chromene derivatives?

Level: Basic

Answer:

Key techniques include:

- Spectroscopy:

- Crystallography:

- Single-crystal X-ray diffraction resolves bond lengths, angles, and ring puckering. For example, the dihydropyran ring adopts a half-chair conformation (Q = 0.253 Å, θ = 103.2°) .

Table 2: Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Puckering amplitude (Q) | 0.253 Å | |

| Dihedral angle | 87.35° |

How does the nitro group at the 3-position influence the electronic properties and reactivity of 2H-chromene derivatives?

Level: Advanced

Answer:

The nitro group is strongly electron-withdrawing, polarizing the chromene ring and increasing electrophilicity at adjacent positions. This facilitates nucleophilic substitution or cycloaddition reactions. For instance, intramolecular N–H···O hydrogen bonding (2.596 Å) stabilizes the crystal packing , while the nitro group’s resonance effects may enhance bioactivity by modulating electron density in hybrid analogs . Comparative studies with non-nitro analogs (e.g., hydroxy or methoxy substituents) reveal reduced π-π stacking in nitro derivatives due to steric and electronic effects .

What strategies can resolve contradictions in reported bioactivity data for 3-nitro-2H-chromene compounds across different studies?

Level: Advanced

Answer:

Contradictions often arise from:

- Purity variability: Use HPLC (>95% purity) and elemental analysis to confirm compound integrity .

- Assay conditions: Standardize bioassays (e.g., fixed pH, temperature) to minimize variability .

- Structural confirmation: Validate stereochemistry via X-ray crystallography to rule out isomerism .

- Control experiments: Include positive/negative controls (e.g., doxorubicin for cytotoxicity) to contextualize activity .

How can computational methods aid in predicting the pharmacokinetic properties of this compound?

Level: Advanced

Answer:

- QSAR models: Correlate substituent effects (e.g., nitro position) with logP, solubility, and bioavailability .

- Molecular docking: Predict binding affinities to target proteins (e.g., kinases or receptors) using software like AutoDock .

- ADMET prediction: Tools like SwissADME estimate absorption, metabolism, and toxicity. For example, analogs with 4-methylphenyl groups show improved membrane permeability due to hydrophobicity .

What are the challenges in achieving enantiomeric purity in the synthesis of nitro-substituted 2H-chromenes, and what chiral resolution methods are applicable?

Level: Advanced

Answer:

Challenges include:

- Racemization: Nitro groups may promote planar transition states, leading to racemization during synthesis.

- Resolution methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.